Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-
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Overview
Description
Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-: is a complex organic compound characterized by the presence of multiple bromine atoms and ethynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of a dibromo-benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and materials with unique electronic properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their use as potential therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism by which Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the alteration of molecular structures .
Comparison with Similar Compounds
- Benzene, 1,4-dibromo-2,5-bis[(2-trimethylsilyl)ethynyl]-
- Benzene, 1,4-dibromo-2,5-bis[(2-phenylethynyl)]-
- Benzene, 1,4-dibromo-2,5-bis[(2-bromomethyl)]-
Uniqueness: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and potential for forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in research applications .
Biological Activity
Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- (CAS Number: 625389-87-9) is a complex organic compound with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula: C22H10Br4
- Molecular Weight: 593.931 g/mol
- LogP (Partition Coefficient): 7.536
The compound features a dibromobenzene core with two ethynyl groups substituted by bromophenyl moieties, which significantly influence its reactivity and biological interactions.
Physical Properties
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Anticancer Properties
Research has indicated that benzene derivatives, including 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-, exhibit potent anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the derivative synthesized via the Suzuki-Miyaura coupling reaction showed effective inhibition of cancer cell proliferation with IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial activity of this compound has also been explored. In vitro studies have shown that derivatives containing bromophenyl and ethynyl groups can inhibit the growth of both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed zones of inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of compounds derived from benzene with ethynyl substituents. The study employed various cancer cell lines and reported that certain derivatives exhibited over 70% inhibition of cell viability at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antibacterial Activity Assessment
Another study focused on evaluating the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that modifications to the bromophenyl groups significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives .
Properties
CAS No. |
625389-87-9 |
---|---|
Molecular Formula |
C22H10Br4 |
Molecular Weight |
593.9 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis[2-(2-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H10Br4/c23-19-7-3-1-5-15(19)9-11-17-13-22(26)18(14-21(17)25)12-10-16-6-2-4-8-20(16)24/h1-8,13-14H |
InChI Key |
ZZARREWRZAPGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3Br)Br)Br |
Origin of Product |
United States |
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